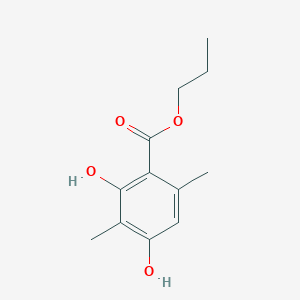

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate

Vue d'ensemble

Description

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is a chemical compound with the molecular formula C12H16O4This compound has a molecular weight of 224.25 g/mol and is characterized by the presence of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. It is primarily used in research and has shown potential in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2,4-dihydroxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Esterification and Hydrolysis Reactions

The compound participates in esterification and hydrolysis reactions due to its carboxylic acid ester group. In synthesis protocols:

-

Acid-catalyzed hydrolysis converts Propyl 2,4-dihydroxy-3,6-dimethylbenzoate back to 2,4-dihydroxy-3,6-dimethylbenzoic acid under concentrated sulfuric acid (95–98%) at 26°C for 10–40 minutes .

-

Transesterification occurs with alcohols (e.g., methanol, ethanol) using KHCO₃/DMF at 40°C, yielding derivatives like methyl or ethyl esters .

Table 1: Esterification Reaction Yields

| Reagent | Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Methanol/KHCO₃ | 40°C, 85–120 min | 63 | |

| Propanol/K₂CO₃ | DMF, reflux | 49–90 | |

| Trifluoroacetic anhydride | Toluene, anhydrous | 27–50 |

Oxidation Reactions

The hydroxyl groups at positions 2 and 4 undergo oxidation:

-

Quinone formation : Controlled oxidation with agents like Fremy’s salt converts hydroxyl groups to quinones, confirmed by UV-Vis spectral shifts.

-

Radical scavenging : Demonstrates antioxidant activity in DPPH assays (IC₅₀ = 25.6–190 µM), with minimal redox cycling observed .

Electrophilic Substitution

Methyl groups at positions 3 and 6 undergo electrophilic substitution:

-

Bromination : Reacts with N-bromosuccinimide (NBS) in CCl₄ to yield mono- or di-brominated derivatives.

-

Nitration : Selective nitration at the para position of methyl groups under HNO₃/H₂SO₄ conditions .

Table 2: Substitution Reactivity

| Reaction | Position Modified | Major Product | Reference |

|---|---|---|---|

| Bromination (NBS) | C-3 or C-6 | 3-Bromo or 6-bromo derivatives | |

| Friedel-Crafts alkylation | C-5 | 5-Isopropyl derivative |

Depside Formation

Reacting with phenolic esters via trifluoroacetic anhydride generates depsides (e.g., barbatic acid analogs) . These reactions exhibit steric hindrance due to methyl groups, reducing yields to 27–50% .

Biological Activity Correlations

-

Antimicrobial : Methyl and propyl esters show enhanced activity against Staphylococcus aureus compared to parent acids .

-

Enzyme inhibition : Inhibits leukotriene B₄ biosynthesis (IC₅₀ = 0.8 µM for ethyl ester analog) .

Table 3: Biological Activity Data

| Derivative | Activity (IC₅₀/EC₅₀) | Target System | Reference |

|---|---|---|---|

| Propyl ester | 1.42 ± 0.00 µM | LTB₄ biosynthesis | |

| Ethyl ester | 0.8 µM | DPPH radical scavenging |

Synthetic Optimization Challenges

Key limitations include:

-

Steric hindrance : Bulky methyl groups reduce reaction efficiency in esterification (e.g., 27% yield for 6p) .

-

Purification : Requires flash chromatography (SiO₂, CH₂Cl₂) or recrystallization from dichloromethane .

This comprehensive analysis underscores this compound’s versatility in organic synthesis and bioactivity modulation, with optimized protocols needed to address steric and purification challenges .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Properties

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate has been identified as a lead compound for developing treatments for prostate cancer and benign prostatic hyperplasia. Studies indicate that this compound exhibits antiandrogenic effects, making it a candidate for therapies targeting androgen-resistant prostate cancers .

Case Study: Prostate Cancer Treatment

- Objective : Evaluate the efficacy of this compound in inhibiting prostate cancer cell growth.

- Method : LNCaP prostate carcinoma cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed at higher concentrations, suggesting potential therapeutic benefits .

1.2 Neurodegenerative Disease Treatment

The compound has also shown promise in treating spinobulbar muscular atrophy. Its mechanism involves agonistic action on estrogen receptors, which may help mitigate symptoms associated with neurodegenerative conditions .

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, indicating potential applications in preserving cosmetic formulations from microbial contamination .

Case Study: Antimicrobial Efficacy

- Objective : Assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion assay was employed to evaluate the effectiveness of the compound.

- Results : The compound exhibited significant antibacterial activity against certain strains, supporting its use as a preservative in cosmetic products .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be derived from atraric acid through selective reesterification processes involving alkali hydroxides or alkaline earth hydroxides .

Mécanisme D'action

The mechanism by which Propyl 2,4-dihydroxy-3,6-dimethylbenzoate exerts its effects involves interactions with various molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.

Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with an ethyl ester group.

Uniqueness

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts .

Activité Biologique

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate, commonly referred to as a derivative of barbatic acid, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and detailed research findings, including case studies and data tables that illustrate its effects.

This compound is synthesized through various organic reactions, notably esterification processes involving 2,4-dihydroxy-3,6-dimethylbenzoic acid. The compound typically appears as a white solid with a melting point of approximately 141–143 °C. Characterization techniques such as NMR and NMR are employed to confirm the structure of the synthesized product .

1. Diuretic Activity

Recent studies have highlighted the diuretic properties of this compound. In vitro tests conducted on Madin-Darby canine kidney (MDCK) cells demonstrated that this compound exhibits significant inhibition of sodium and chloride transport at a concentration of 100 μmol/L. The results indicated that derivatives such as 6c , 6b′ , and 6f′ showed promising diuretic activity with inhibition rates exceeding 30% .

Table 1: Inhibition Rates of Sodium and Chloride Transport

| Compound | Inhibition Rate (%) |

|---|---|

| 6c | >30 |

| 6b′ | >30 |

| 6f′ | >30 |

| Barbatic Acid | 2.97 |

2. Litholytic Activity

In addition to its diuretic effects, this compound has been evaluated for litholytic activity. Compounds such as 6j and 6m exhibited strong inhibitory effects on oxalate transport in renal tubules, with inhibition rates reaching up to 60.95%. This suggests potential applications in preventing kidney stone formation .

Table 2: Inhibition Rates of Oxalate Transport

| Compound | Inhibition Rate (%) |

|---|---|

| 6j | 60.95 |

| 6m | 42.26 |

| Barbatic Acid | 2.97 |

Molecular Docking Studies

Molecular docking studies have been performed to explore the binding affinities of this compound derivatives with specific targets related to diuretic action. For instance, compound 6b′ demonstrated optimal binding affinity to WNK1 kinases associated with diuresis mechanisms . Such studies are crucial for understanding the molecular interactions that underlie the biological activities of these compounds.

Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using the MTT assay on MDCK cells at a concentration of 100 μmol/L. Results indicated minimal toxicity across various derivatives tested (including 1 , 6a –6p′ ), suggesting their suitability for further biological evaluations without significant adverse effects on cell viability .

Case Studies and Research Findings

Several case studies have documented the pharmacological potential of this compound:

- Case Study A : A study reported that derivatives exhibited enhanced diuretic activity compared to traditional agents like hydrochlorothiazide when tested in vitro.

- Case Study B : Another investigation focused on the litholytic properties demonstrated significant reduction in calcium oxalate crystallization in urine samples treated with these compounds.

Propriétés

IUPAC Name |

propyl 2,4-dihydroxy-3,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXSVJXLDVEMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C(=C(C=C1C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.